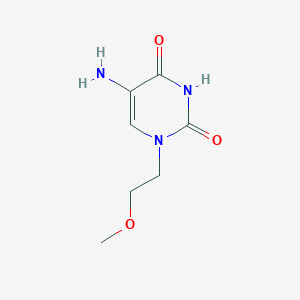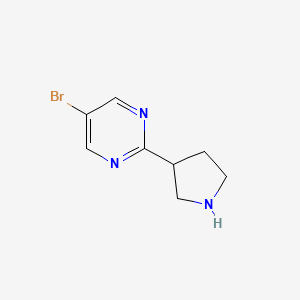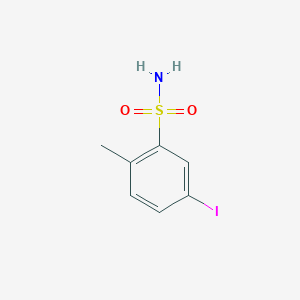
5-Iodo-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8INO2S It is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylbenzene-1-sulfonamide typically involves the iodination of 2-methylbenzenesulfonamide. A common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds as follows: [ \text{2-Methylbenzenesulfonamide} + I_2 + \text{Oxidizing Agent} \rightarrow \text{5-Iodo-2-methylbenzenesulfonamide} ]
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
Chemistry: 5-Iodo-2-methylbenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Sulfonamide derivatives are known for their antibacterial and antifungal properties, and this compound may exhibit similar activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylbenzene-1-sulfonamide in biological systems is not fully understood. it is believed to interact with enzymes and proteins through its sulfonamide group, which can mimic the structure of natural substrates. This interaction can inhibit enzyme activity, leading to antibacterial or antifungal effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes involved in folate synthesis, similar to other sulfonamide drugs.
Protein Binding: The iodine atom may enhance binding affinity to certain proteins, increasing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Iodo-5-methylbenzenesulfonamide
- 4-Iodo-2-methylbenzenesulfonamide
- 5-Bromo-2-methylbenzenesulfonamide
Uniqueness: 5-Iodo-2-methylbenzene-1-sulfonamide is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This positioning can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H8INO2S |
|---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
5-iodo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8INO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
ZAQSAFDIRURXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Butan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B13277233.png)
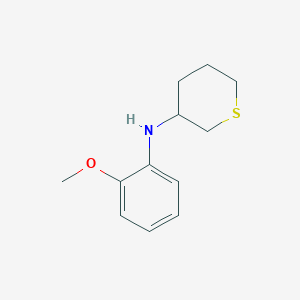
![5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13277243.png)
![2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13277253.png)

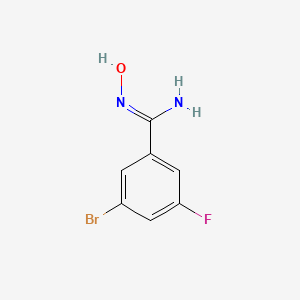


![2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13277292.png)

